molecular formula C13H12N2O2 B14333253 5-Methoxy-2-nitroso-N-phenylaniline CAS No. 108805-69-2

5-Methoxy-2-nitroso-N-phenylaniline

Cat. No.: B14333253
CAS No.: 108805-69-2
M. Wt: 228.25 g/mol
InChI Key: IDEVHVNWLUTWEJ-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitroso-N-phenylaniline is an organic compound with the molecular formula C13H12N2O2 It is a derivative of aniline, featuring a methoxy group at the 5-position and a nitroso group at the 2-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-nitroso-N-phenylaniline typically involves the nitration of 5-methoxyaniline followed by a reduction process. One common method includes the reaction of 5-methoxyaniline with nitrous acid to introduce the nitroso group. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitroso-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2-nitroso-N-phenylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitroso-N-phenylaniline involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-nitroso-N-phenylaniline is unique due to the presence of both methoxy and nitroso groups on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

108805-69-2

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

5-methoxy-2-nitroso-N-phenylaniline

InChI

InChI=1S/C13H12N2O2/c1-17-11-7-8-12(15-16)13(9-11)14-10-5-3-2-4-6-10/h2-9,14H,1H3

InChI Key

IDEVHVNWLUTWEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=O)NC2=CC=CC=C2

Origin of Product

United States

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